molecular formula C7H4BrFO3 B1380428 6-Bromo-3-fluoro-2-hydroxybenzoic acid CAS No. 1784095-53-9

6-Bromo-3-fluoro-2-hydroxybenzoic acid

Cat. No.: B1380428
CAS No.: 1784095-53-9
M. Wt: 235.01 g/mol
InChI Key: FOIPIAHUIGDGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-fluoro-2-hydroxybenzoic acid is an aromatic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoro-2-hydroxybenzoic acid typically involves the bromination and fluorination of 2-hydroxybenzoic acid (salicylic acid). One common method includes:

    Bromination: Salicylic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.

    Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to introduce the fluorine atom at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

    Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation Products: 6-Bromo-3-fluoro-2-hydroxybenzaldehyde or this compound derivatives.

    Reduction Products: 6-Bromo-3-fluoro-2-hydroxybenzyl alcohol or related compounds.

Scientific Research Applications

6-Bromo-3-fluoro-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-6-hydroxybenzoic acid
  • 2-Fluoro-6-hydroxybenzoic acid
  • 3-Bromo-2-hydroxybenzoic acid

Uniqueness

6-Bromo-3-fluoro-2-hydroxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds. The combination of bromine and fluorine atoms can also enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

6-bromo-3-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIPIAHUIGDGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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